molecular formula C18H14N2O3 B10824725 MEISi-2

MEISi-2

Cat. No.: B10824725
M. Wt: 306.3 g/mol
InChI Key: BBWITAIHTBXEMO-YBFXNURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MEISi-2 is synthesized through a series of chemical reactions involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1(2H)-naphthalenylidene methylhydrazide. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

MEISi-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

Scientific Research Applications

MEISi-2 has a wide range of scientific research applications, including:

Mechanism of Action

MEISi-2 exerts its effects by selectively inhibiting MEIS proteins, which are key regulators of hematopoietic stem cell self-renewal. The compound binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including those involved in cell cycle regulation and stem cell maintenance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MEISi-2

This compound is unique due to its high selectivity and potency in inhibiting MEIS proteins. Unlike other inhibitors, this compound has been shown to significantly induce hematopoietic stem cell self-renewal and maintenance, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+

InChI Key

BBWITAIHTBXEMO-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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